5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C8H10O5 . It has a molecular weight of 186.16 g/mol . The IUPAC name for this compound is 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione .
Molecular Structure Analysis
The InChI string for 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione isInChI=1S/C8H10O5/c1-4(9)5-6(10)12-8(2,3)13-7(5)11/h5H,1-3H3
. The Canonical SMILES is CC(=O)C1C(=O)OC(OC1=O)(C)C
. Physical And Chemical Properties Analysis
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione has a topological polar surface area of 69.7 Ų . It has a complexity of 258 . It has no hydrogen bond donors and has 5 hydrogen bond acceptors . It has one rotatable bond .Scientific Research Applications
Synthesis of Pyridinediones and Other Derivatives
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a versatile precursor in organic synthesis, facilitating the creation of various compounds. One notable application is its reaction with aliphatic amines and p-methoxy-aniline, leading to N-substituted 6-methylpyridine-3-carboxylic acids. These acids further undergo decarboxylation to yield N-substituted 6-methyl-1,2,3,4-tetrahydro-pyridine-2,4-diones in high yields, showcasing its role in synthesizing pyridinediones and related structures (Rubinov, Zheldakova, & Rubinova, 2004).
Reactivity with Isocyanides and Amines
The compound's reactivity extends to its interaction with tert-butyl isocyanide in the presence of primary or secondary amines, producing N-tert-butyl-2,2-dimethylbutyramide derivatives and 1-tert-butyl-4,4-dimethyl-2,5-dioxopyrrolidine-3-carboxamides. This highlights its utility in the synthesis of amide derivatives, useful in various chemical research fields (Yavari, Habibi, Hosseini-Tabatabaei, & Bijanzadeh, 2003).
Structural and Molecular Studies
Significant contributions have been made in understanding the crystal and molecular structures of derivatives of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione. Studies include X-ray diffraction analyses, which provide insight into the compounds' structural conformations and molecular symmetry. This research is crucial for developing new materials with potential applications in various industries (Coppernolle, Declercq, Dereppe, Germain, & Meerssche, 2010).
Synthesis of Trifluoroacetylketene Precursors
Another important application is the synthesis of trifluoroacetylketene precursors like 2,2-dimethyl-5-(trifluoroacetyl)-1,3-dioxane-4,6-dione. These precursors are instrumental in hetero-Diels-Alder reactions and reactions with nucleophiles, indicating the compound's role in synthesizing fluorinated organic compounds, which are valuable in medicinal chemistry and materials science (Sevenard, Didenko, Lorenz, Vorobiev, Stelten, Dülcks, & Sosnovskikh, 2017).
Radical Scavenging and Cytotoxicity Studies
Research also delves into the compound's derivatives for their radical scavenging activity and cytotoxic effects against cancer cell lines. Such studies are foundational for the development of new therapeutic agents, highlighting its potential in medicinal chemistry (Kumar, Prabhu, & Bhuvanesh, 2014).
properties
IUPAC Name |
5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-4(9)5-6(10)12-8(2,3)13-7(5)11/h5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJDMDJIAAHSRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)OC(OC1=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376974 | |
Record name | 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
72324-39-1 | |
Record name | 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72324-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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